3-Chloro-2-methylbenzenesulfonamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methylbenzenesulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound: acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, it inhibits the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis by This compound affects the biochemical pathway of nucleotide synthesis. Folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA . By inhibiting folic acid synthesis, this compound disrupts DNA synthesis and cell division .
Pharmacokinetics
The pharmacokinetics of This compound Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed in the body . It may undergo hepatic metabolism and renal excretion . The ADME properties of this compound and their impact on its bioavailability need further investigation.
Result of Action
The result of the action of This compound is the inhibition of bacterial growth. By disrupting the synthesis of folic acid and, consequently, nucleotides, it prevents bacteria from replicating their DNA and dividing . This leads to a bacteriostatic effect, where the growth of bacteria is halted .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism
Preparation Methods
The synthesis of 3-Chloro-2-methylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-Chloro-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-methylbenzenesulfonamide is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Chloro-2-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:
- 4-Chlorobenzenesulfonamide
- 2-Methylbenzenesulfonamide
- 3-Nitrobenzenesulfonamide
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity . The unique combination of a chlorine atom and a methyl group in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
3-chloro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIDHTQDDZCASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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